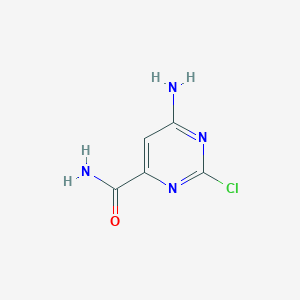![molecular formula C11H17N3O B1267690 4-amino-N-[2-(dimethylamino)ethyl]benzamide CAS No. 188758-93-2](/img/structure/B1267690.png)
4-amino-N-[2-(dimethylamino)ethyl]benzamide
Overview
Description
4-amino-N-[2-(dimethylamino)ethyl]benzamide (4-ADB) is a small molecule that has been studied extensively in the scientific research field. It is a derivative of the aminobenzoic acid family and has been used for a variety of applications, including medicinal chemistry, drug discovery, and biochemistry. 4-ADB has been found to have a wide range of biological activities, including anti-inflammatory, antifungal, and antiviral properties. Additionally, 4-ADB has been studied for its potential as a therapeutic agent for various diseases, such as cancer, Alzheimer’s disease, and HIV/AIDS.
Scientific Research Applications
Anticonvulsant Properties
4-amino-N-[2-(dimethylamino)ethyl]benzamide has shown significant promise in the field of anticonvulsant research. Studies have identified its effectiveness in treating seizures, particularly in maximal electroshock seizure (MES) models. For instance, Lambert et al. (1995) synthesized ameltolide derivatives, including 4-amino-N-(2-ethylphenyl)benzamide and 4-amino-N-(2,6-diethylphenyl)benzamide, which demonstrated superior efficacy to phenytoin in the MES test (Lambert et al., 1995). Additionally, Diouf et al. (1997) provided extensive documentation on the anticonvulsant properties of 4-amino-N-(2-ethylphenyl)benzamide, a potent analogue of ameltolide (Diouf et al., 1997).
Antitumor Activity
There is significant interest in the potential antitumor applications of this compound derivatives. Denny et al. (1987) explored derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide and discovered that 5-substituted compounds showed significant in vivo antitumor activity, especially against leukemic and solid tumors (Denny et al., 1987). Another study by Rewcastle et al. (1986) prepared monosubstituted derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide, finding that the 5-substituted derivatives exhibited the highest levels of both in vitro and in vivo antileukemic activity (Rewcastle et al., 1986).
PET Imaging for Malignant Melanoma
This compound has also been utilized in the development of PET imaging probes for the detection of malignant melanoma. Pyo et al. (2020) developed a PET imaging probe, N-(2-(dimethylamino)ethyl)-5-[18F]fluoropicolinamide ([18F]DMPY2), which exhibited outstanding performance in detecting primary and metastatic melanomas in animal models (Pyo et al., 2020).
Mechanism of Action
Biochemical Pathways
Without specific information on the compound’s target, it’s challenging to summarize the affected biochemical pathways and their downstream effects
Result of Action
The molecular and cellular effects of 4-amino-N-[2-(dimethylamino)ethyl]benzamide’s action are currently unknown
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its target, its stability, and its overall effectiveness . .
properties
IUPAC Name |
4-amino-N-[2-(dimethylamino)ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-14(2)8-7-13-11(15)9-3-5-10(12)6-4-9/h3-6H,7-8,12H2,1-2H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOXIUIPADQFJLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90330247 | |
| Record name | 4-amino-N-[2-(dimethylamino)ethyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90330247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
188758-93-2 | |
| Record name | 4-amino-N-[2-(dimethylamino)ethyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90330247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-Oxabicyclo[3.2.1]octane-2,4-dione](/img/structure/B1267614.png)



![3-[(Pyridin-3-ylmethyl)carbamoyl]prop-2-enoic acid](/img/structure/B1267622.png)
![Spiro[3.3]heptane-2,6-dicarboxylic acid](/img/structure/B1267625.png)




